molecular formula C26H26N2O5 B11314990 3-Methyl-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3-Methyl-7-phenyl-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11314990
M. Wt: 446.5 g/mol
InChI Key: UCYUTRZEGUHRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound featuring a unique structure that incorporates a trimethoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. It may inhibit enzymes like tubulin or heat shock protein 90, leading to disrupted cellular processes. The compound can also modulate signaling pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for treating external genital warts.

    Combretastatin: A potent microtubule targeting agent.

Uniqueness

3-METHYL-7-PHENYL-4-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific structural features, which confer distinct pharmacological properties. Its trimethoxyphenyl group enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

3-methyl-7-phenyl-4-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C26H26N2O5/c1-14-22-23(17-12-20(30-2)25(32-4)21(13-17)31-3)24-18(27-26(22)33-28-14)10-16(11-19(24)29)15-8-6-5-7-9-15/h5-9,12-13,16,23,27H,10-11H2,1-4H3

InChI Key

UCYUTRZEGUHRIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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